molecular formula C9H4BrClN4S B1385852 6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1071415-74-1

6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B1385852
CAS No.: 1071415-74-1
M. Wt: 315.58 g/mol
InChI Key: AONDVWKQROMQCC-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which combine a triazole ring with a thiadiazole ring, making it a versatile scaffold for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various pharmacological effects. The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

6-(5-bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN4S/c10-5-1-2-7(11)6(3-5)8-14-15-4-12-13-9(15)16-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONDVWKQROMQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN3C=NN=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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